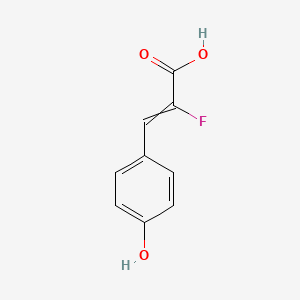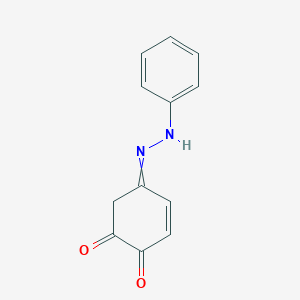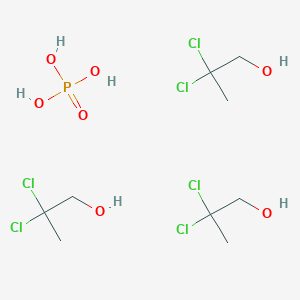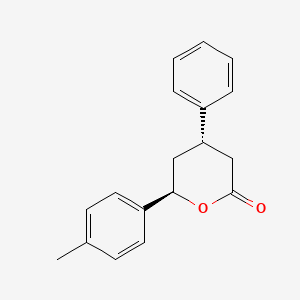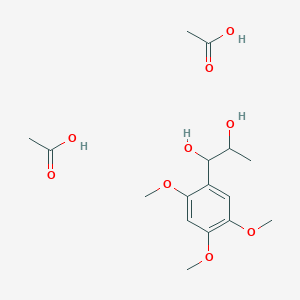
Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol: is a chemical compound with the molecular formula C12H18O5 and a molecular weight of 242.268 g/mol . This compound features a trimethoxyphenyl group attached to a propane-1,2-diol backbone, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol group to a single hydroxyl group or even to a hydrocarbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, it serves as a probe to study enzyme activities and metabolic pathways involving diol and phenyl groups .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate enzyme activities and receptor functions .
Comparison with Similar Compounds
- 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione
- 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
Uniqueness: Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol is unique due to its specific combination of a trimethoxyphenyl group and a propane-1,2-diol backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
146830-07-1 |
|---|---|
Molecular Formula |
C16H26O9 |
Molecular Weight |
362.37 g/mol |
IUPAC Name |
acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4) |
InChI Key |
FAHKBXQYLBQSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
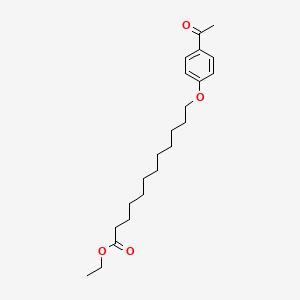
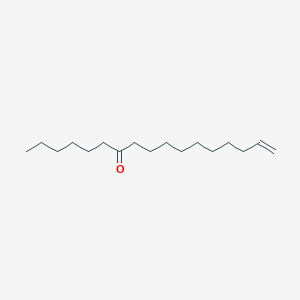
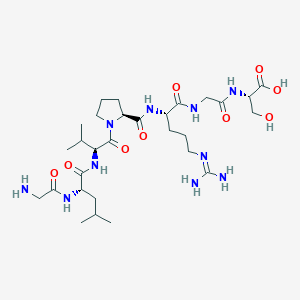
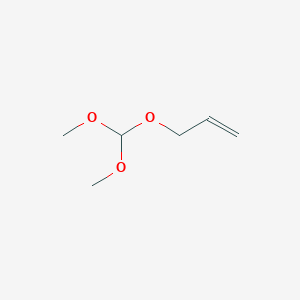
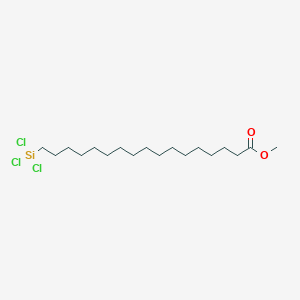
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
